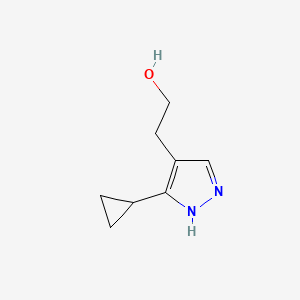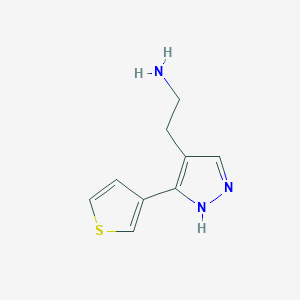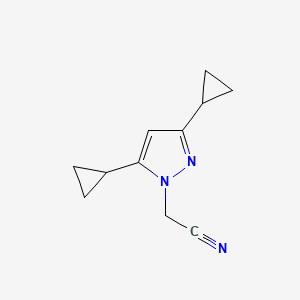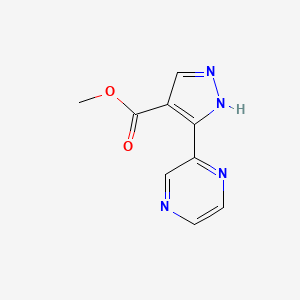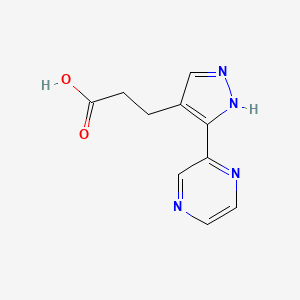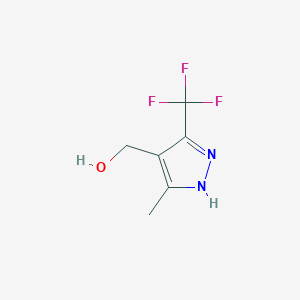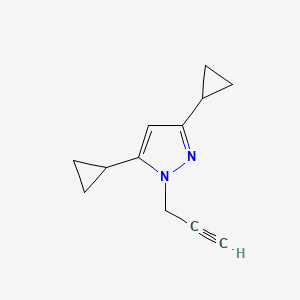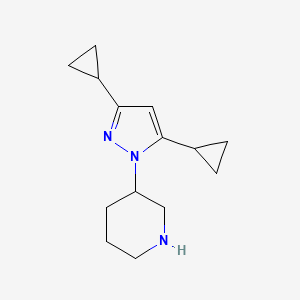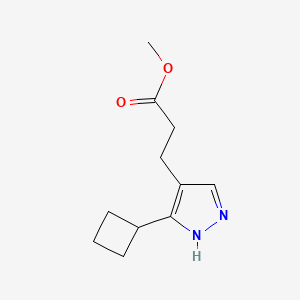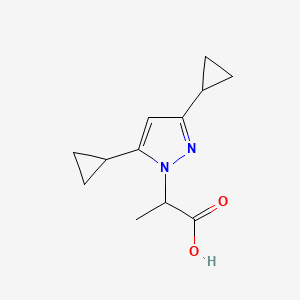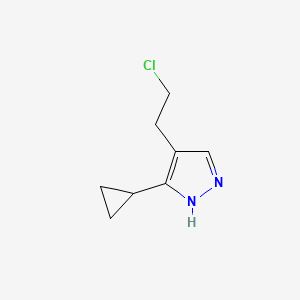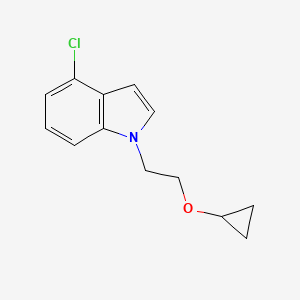
4-Chloro-1-(2-cyclopropoxyethyl)-1H-indole
Descripción general
Descripción
4-Chloro-1-(2-cyclopropoxyethyl)-1H-indole (4-CECI) is an indole derivative that has been investigated for its potential applications in synthetic organic chemistry and scientific research. 4-CECI is a member of the indole family of compounds and is structurally similar to other indole derivatives such as indole-3-carbinol and indole-3-acetic acid. 4-CECI is a valuable synthetic intermediate for the preparation of a wide range of compounds, and its use in scientific research is growing.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis and Elucidation : Indole derivatives, including compounds structurally related to 4-Chloro-1-(2-cyclopropoxyethyl)-1H-indole, have been synthesized through various chemical processes. For instance, the synthesis of 4-chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide involved stirring specific precursor compounds in dry dichloromethane, followed by cooling and addition of other reagents. This compound was characterized using spectroscopic techniques and confirmed by single crystal X-ray diffraction study, highlighting the significance of indole nucleus in molecules with biological activity (Geetha et al., 2019).
One-Pot Synthesis : The creation of 4-chloroindoles from readily available precursors using palladium-dihydroxyterphenylphosphine catalyst showcases an ortho-selective Sonogashira coupling and cyclization process. This method exemplifies efficient synthetic routes for indole derivatives, including this compound, facilitating the development of disubstituted indoles (Yamaguchi & Manabe, 2014).
Biological Applications and Potential Therapeutics
Allosteric Modulation of CB1 : Certain indole derivatives, like 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide, have been identified as allosteric modulators for the cannabinoid type 1 receptor (CB1). Structural modifications in indole-2-carboxamides revealed key requirements for allosteric modulation of CB1, providing insights into the development of new therapeutic agents (Khurana et al., 2014).
Anti-inflammatory Agents : The synthesis of chalcone derivatives involving indole moieties aimed at anti-inflammatory activities presents a method for preparing compounds with potential therapeutic benefits. This research underscores the diverse biological properties of indole derivatives and their relevance in medicinal chemistry (Rehman, Saini, & Kumar, 2022).
Propiedades
IUPAC Name |
4-chloro-1-(2-cyclopropyloxyethyl)indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO/c14-12-2-1-3-13-11(12)6-7-15(13)8-9-16-10-4-5-10/h1-3,6-7,10H,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBOJXUUKIKICZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OCCN2C=CC3=C2C=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



